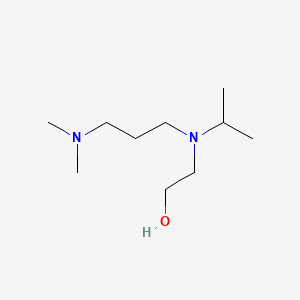

2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol

Description

2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol (CAS 85153-27-1) is a tertiary amine-containing ethanol derivative with the molecular formula C₁₀H₂₄N₂O and a molecular weight of 188.311 g/mol. Its structure features a hydroxyl group (-OH) and a branched amino substituent comprising a 3-(dimethylamino)propyl chain and a 1-methylethyl (isopropyl) group. The compound’s LogP value of 0.739 indicates moderate hydrophilicity, making it suitable for applications requiring balanced solubility in polar and non-polar media .

The compound’s unique substitution pattern—combining a dimethylamino-propyl chain with an isopropyl group—confers distinct chemical reactivity. For instance, the tertiary amine groups facilitate interactions with biological targets or metal ions, while the hydroxyl group enables esterification or etherification reactions. It is primarily utilized in analytical chemistry, such as in reverse-phase HPLC separations, due to its predictable retention behavior .

Properties

CAS No. |

85153-27-1 |

|---|---|

Molecular Formula |

C10H24N2O |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

2-[3-(dimethylamino)propyl-propan-2-ylamino]ethanol |

InChI |

InChI=1S/C10H24N2O/c1-10(2)12(8-9-13)7-5-6-11(3)4/h10,13H,5-9H2,1-4H3 |

InChI Key |

ZQXHBNTVWLJFAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCCN(C)C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol typically involves the reaction of 3-(dimethylamino)propylamine with isopropylamine and ethylene oxide . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological processes and as a component in biochemical assays.

Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol and analogous amino alcohol derivatives:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | LogP | Key Applications/Bioactivities |

|---|---|---|---|---|---|

| 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol | C₁₀H₂₄N₂O | 3-(Dimethylamino)propyl, 1-methylethyl | 188.31 | 0.739 | HPLC analysis, potential ligand synthesis |

| 2-(Diisopropylamino)ethanol (CAS 96-80-0) | C₈H₁₉NO | Two isopropyl groups | 145.24 | ~1.2* | Solvent, pharmaceutical intermediate |

| 2-[(3-Aminopropyl)methylamino]ethanol (CAS 41999-70-6) | C₆H₁₆N₂O | 3-Aminopropyl, methyl | 132.21 | ~0.5* | Polymer synthesis, antimicrobial agent |

| 2-(Dimethylamino)ethanol | C₄H₁₁NO | Dimethylamino | 89.14 | -0.77 | Buffer agent, precursor for surfactants |

| 2-[3-(Dimethylamino)propylamino]ethanol (CAS 78718-56-6) | C₁₁H₂₆N₂O | 3-(Dimethylamino)propyl, isobutyl | 202.34 | N/A | Antidepressant, antimicrobial activities |

*Estimated based on structural analogs.

Structural and Physicochemical Differences

- Branching vs. Chain Length: The target compound’s isopropyl group provides steric bulk compared to the linear 3-aminopropyl chain in 2-[(3-Aminopropyl)methylamino]ethanol. This increases lipophilicity relative to simpler analogs like 2-(Dimethylamino)ethanol (LogP = -0.77) but reduces it compared to 2-(Diisopropylamino)ethanol (LogP ~1.2) .

- Amino Group Configuration: The dimethylamino substituent enhances electron-donating capacity and base strength compared to primary or secondary amines in analogs like 2-[(3-Aminopropyl)methylamino]ethanol. This influences reactivity in acid-base or coordination chemistry .

Biological Activity

2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol, commonly known by its CAS number 85153-27-1, is an organic compound with the molecular formula C10H24N2O and a molecular weight of 188.311 g/mol. This compound is characterized by its unique structure, which includes a dimethylamino group and an isopropyl group, contributing to its biological activity and potential applications in various fields, particularly in medicinal chemistry.

The biological activity of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol primarily involves its interaction with neurotransmitter systems and cellular signaling pathways. The compound acts as a nucleophile , participating in biochemical reactions that can influence enzyme activities and receptor interactions. Its structure suggests potential interactions with various biological targets, including:

- Receptors : It may modulate neurotransmitter receptors, particularly those involved in the cholinergic system.

- Enzymes : The compound could interact with enzymes that are critical in metabolic pathways, potentially acting as an inhibitor or substrate.

Pharmacological Studies

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that compounds with dimethylamino groups can enhance serotonergic and noradrenergic transmission, which is beneficial in treating depression.

- Neuroprotective Properties : There is evidence that such compounds may protect against neurodegenerative diseases by modulating oxidative stress and apoptosis pathways.

Case Studies

Several studies have explored the pharmacological potential of related compounds, providing insights into the biological activity of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol:

- Anticancer Activity : A study involving structurally similar compounds showed significant cytotoxic effects against various cancer cell lines. For example, derivatives demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines, indicating potent antitumor activity .

- Antimicrobial Properties : Research on related amino alcohols has shown promising antimicrobial effects against both bacterial and fungal strains, suggesting potential applications in infectious disease treatment.

- Cognitive Enhancement : Some derivatives have been investigated for their ability to enhance cognitive function in animal models, indicating a possible role in treating cognitive disorders .

Comparative Biological Activity Table

Applications in Drug Discovery

The unique properties of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol make it a valuable compound in drug discovery:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.